molecular formula C4HBrClNO2S B2407156 2-Bromo-4-chlorothiazole-5-carboxylic acid CAS No. 139670-04-5

2-Bromo-4-chlorothiazole-5-carboxylic acid

Cat. No.: B2407156
CAS No.: 139670-04-5
M. Wt: 242.47
InChI Key: CMYDZKFYXFXGBZ-UHFFFAOYSA-N
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Description

“2-Bromo-4-chlorothiazole-5-carboxylic acid” is a chemical compound with the molecular formula C4HBrClNO2S . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 242.48 . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Isomerization and Synthesis of Derivatives : 2-Bromo-4-chlorothiazole-5-carboxylic acid is utilized in chemical synthesis, particularly in the isomerization of isoxazoles. A study by Agafonova et al. (2017) demonstrates the use of iron(II) sulfate in catalyzing the isomerization of isoxazoles, which is a key step in the synthesis of various N,N-dialkylamides and esters of 2-halo-2H-azirine-2-carboxylic acids, including derivatives of this compound (Agafonova et al., 2017).
  • Regioselective Hydrodehalogenation : Research by Ioannidou and Koutentis (2011) involves the regioselective hydrodehalogenation of dihaloisothiazoles to synthesize halogenated isothiazole-carbonitriles, showing the chemical versatility of related compounds (Ioannidou & Koutentis, 2011).
  • Metal–Halogen Exchange Reactions : A study by Boga et al. (2000) explores the metal–halogen exchange mechanism to obtain derivatives like 5-bromo-2-chlorothiazole, highlighting the reactivity of similar compounds in organic synthesis (Boga et al., 2000).

Organic Synthesis and Material Science

  • Synthesis of Heterocyclic Compounds : Research by Athmani et al. (1992) and Hodgetts & Kershaw (2003) involves the synthesis of various thiazole derivatives, indicating the role of this compound in the preparation of heterocyclic compounds with potential applications in material science and pharmaceuticals (Athmani et al., 1992), (Hodgetts & Kershaw, 2003).

Miscellaneous Applications

  • Solid Phase Synthesis : Huang & Tang (2003) describe a method for the solid-phase synthesis of benzothiazoles and thiophene derivatives, indicating potential applications of this compound in advanced synthesis techniques (Huang & Tang, 2003).
  • Pharmaceutical Intermediates : The compound's derivatives are explored as pharmaceutical intermediates, as in the work by Upreti et al. (1996), who synthesized benzothiazepines, potentially useful in drug development (Upreti et al., 1996).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

2-bromo-4-chloro-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYDZKFYXFXGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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